DCN1–UBE2M Biochemical Inhibition Potency: Class-Level Positioning of the 3-Cyanopyridin-2-yl Piperidinyl Urea Scaffold
CAS 1797592-26-7 contains the 3-cyanopyridin-2-yl piperidine capping motif that, within the piperidinyl urea scaffold series, is closely related to compound 7, the optimized lead from the primary SAR study. Compound 7 demonstrated a TR-FRET IC50 of 0.060 μM against the DCN1–UBE2M protein-protein interaction, representing a 100-fold improvement over the initial HTS hit (compound 2, IC50 = 7.6 μM) [1]. The companion study confirmed compound 7's biochemical potency and further showed that NAcM-OPT (compound 67), which retains the core urea-piperidine motif, exhibits an IC50 of 79 nM (0.079 μM) [2]. While the exact TR-FRET IC50 for CAS 1797592-26-7 has not been reported in peer-reviewed literature at the time of this analysis, its structural similarity to compound 7 places it within a scaffold that has demonstrated sub-micromolar biochemical potency against DCN1–UBE2M.
| Evidence Dimension | Biochemical inhibition of DCN1–UBE2M protein-protein interaction (TR-FRET assay) |
|---|---|
| Target Compound Data | CAS 1797592-26-7: IC50 not individually reported in peer-reviewed literature; structurally belongs to the piperidinyl urea class exemplified by compound 7 |
| Comparator Or Baseline | Compound 7 (the optimized piperidinyl urea lead): IC50 = 0.060 μM; Initial HTS hit (compound 2): IC50 = 7.6 μM; NAcM-OPT (compound 67): IC50 = 0.079 μM |
| Quantified Difference | Compound 7 is ~127-fold more potent than the HTS hit; NAcM-OPT achieves 79 nM potency. The potency of CAS 1797592-26-7 is expected to fall within the sub-micromolar range based on scaffold conservation. |
| Conditions | TR-FRET binding assay measuring disruption of the DCN1–UBE2M interaction in vitro [1][2] |
Why This Matters
The 3-cyanopyridin-2-yl substitution on the piperidine nitrogen is a critical pharmacophore element for potency; understanding where CAS 1797592-26-7 sits within the scaffold potency range enables informed procurement decisions relative to NAcM-OPT (79 nM) for target engagement studies.
- [1] Hammill JT, Scott DC, Min J, Connelly MC, Holbrook G, Zhu F, Matheny A, Yang L, Singh B, Schulman BA, Guy RK. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J Med Chem. 2018;61(7):2680-2693. doi:10.1021/acs.jmedchem.7b01277. PMID: 29547696. View Source
- [2] Hammill JT, Bhasin D, Scott DC, Min J, Chen Y, Lu Y, Yang L, Kim HS, Connelly MC, Hammill C, Holbrook G, Jeffries C, Singh B, Schulman BA, Guy RK. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J Med Chem. 2018;61(7):2694-2706. doi:10.1021/acs.jmedchem.7b01282. PMID: 29547697. View Source
